molecular formula C16H15NO B14464010 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one CAS No. 72344-15-1

1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one

Cat. No.: B14464010
CAS No.: 72344-15-1
M. Wt: 237.30 g/mol
InChI Key: HIYKTOQQWBMOGT-UHFFFAOYSA-N
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Description

1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methylamino group attached to one of the phenyl rings, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-methylaminobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one
  • 1-[3-Amino-4-(methylamino)phenyl]ethanone
  • 1-{4-[2-(Methylamino)propoxy]phenyl}ethanone hydrochloride

Comparison: this compound is unique due to its specific structural features, such as the presence of a methylamino group and the α,β-unsaturated carbonyl system. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

72344-15-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-[4-(methylamino)phenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H15NO/c1-17-15-10-8-14(9-11-15)16(18)12-7-13-5-3-2-4-6-13/h2-12,17H,1H3

InChI Key

HIYKTOQQWBMOGT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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